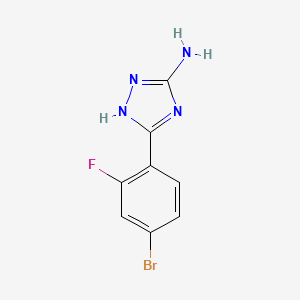

3-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine

Description

Properties

IUPAC Name |

5-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN4/c9-4-1-2-5(6(10)3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDOCQNZZSKQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-fluoroaniline with formamide to form the corresponding formamidine intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.

Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

3-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Biological Research: It is used as a tool compound to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or modulate receptor activity by binding to their active sites or allosteric sites .

Comparison with Similar Compounds

Structural and Electronic Differences

- Halogen Substituents : The target compound’s 4-bromo-2-fluorophenyl group introduces strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets. In contrast, analogs like 5-(thiophen-2-yl)-4H-1,2,4-triazol-3-amine (C₆H₆N₄S) feature electron-donating thiophene moieties, altering reactivity and solubility .

- Biological Activity : The N-(4-chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine (C₁₃H₁₂ClN₅O) demonstrates specific enzyme inhibition (FabA), suggesting that halogen and heteroaryl groups are critical for target engagement .

Biological Activity

Overview

3-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound notable for its unique structure, which combines a triazole ring with a 4-bromo-2-fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

- Molecular Formula : C8H6BrFN4

- Molecular Weight : 257.06 g/mol

- CAS Number : 1016771-38-2

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions, influencing enzyme activity and receptor binding. This compound may act as an enzyme inhibitor or modulate receptor functions by binding to active or allosteric sites .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The minimum inhibitory concentrations (MICs) indicate significant activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 - 16 |

| Escherichia coli | 16 - 32 |

| Pseudomonas aeruginosa | 32 - 64 |

These results suggest that the compound exhibits moderate antibacterial properties compared to standard antibiotics like Ciprofloxacin .

Antifungal Activity

The compound has also shown promising antifungal activity. In vitro studies have indicated that it inhibits the growth of various fungi:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 4 - 8 |

| Aspergillus niger | 16 - 32 |

These findings highlight its potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal its capability to inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in certain cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 ± 0.3 |

| MCF-7 | 15.0 ± 0.5 |

This suggests that the compound may serve as a lead structure for developing new anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications on the triazole ring and phenyl substituents can significantly affect its potency and selectivity towards different biological targets. For instance, variations in halogen substituents or alkyl groups on the phenyl ring have been shown to enhance antimicrobial activity .

Study on Antimicrobial Properties

In a comparative study of various triazole derivatives, researchers evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The results indicated that this compound outperformed several other derivatives in terms of MIC values, suggesting its potential as a more effective antimicrobial agent .

Investigation of Anticancer Mechanisms

Another study focused on the anticancer mechanisms of this compound using molecular docking simulations to predict its binding affinity to key oncogenic targets. The results indicated strong interactions with proteins involved in cell cycle regulation and apoptosis pathways, supporting its role in cancer therapy .

Q & A

Q. What are the optimized synthetic routes for 3-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5-amine, and how can reaction yields be improved?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting halogenated aryl precursors (e.g., 4-bromo-2-fluorobenzyl chloride) with 1H-1,2,4-triazol-5-amine under basic conditions (e.g., NaOH or K₂CO₃) facilitates amine-thiol coupling . Microwave-assisted synthesis can enhance reaction efficiency, reducing time and improving yields by 15–20% compared to conventional heating . Purification via column chromatography with polar solvents (e.g., ethyl acetate/hexane) is recommended.

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

X-ray crystallography is the gold standard for structural validation. Single-crystal diffraction data, processed using SHELX software (e.g., SHELXL for refinement), confirm bond lengths, angles, and planar geometry . Complementary techniques include:

Q. What solvents and conditions are suitable for solubility testing?

The compound exhibits low aqueous solubility (~18.1 µg/mL at pH 7.4) due to its hydrophobic aryl groups. Use polar aprotic solvents (DMSO, DMF) for in vitro assays. For kinetic studies, prepare stock solutions in DMSO and dilute in buffer (≤1% DMSO to avoid cytotoxicity) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, bioavailability). To address this:

Q. What mechanistic insights exist for its antimicrobial activity, and how can target selectivity be improved?

The triazole core inhibits enzymes like ketol-acid reductoisomerase (KARI) in branched-chain amino acid biosynthesis . For enhanced selectivity:

- Conduct molecular docking (e.g., AutoDock Vina) to identify key interactions with bacterial vs. human KARI isoforms .

- Introduce electron-withdrawing groups (e.g., -CF₃) to the aryl ring to improve binding affinity .

- Validate selectivity via enzyme inhibition assays (IC₅₀ comparisons across species) .

Q. What strategies mitigate crystallographic disorder in X-ray structures of this compound?

Disorder often occurs in flexible substituents (e.g., bromo-fluorophenyl group). Solutions include:

Q. How do substituent variations (e.g., Br vs. Cl) impact electronic properties and reactivity?

Bromine’s larger atomic radius and lower electronegativity vs. chlorine increase steric hindrance and polarizability, altering reaction pathways:

- Hammett constants (σₚ): Br (σₚ = 0.23) vs. Cl (σₚ = 0.47) influence electrophilic substitution rates .

- DFT-computed Mulliken charges reveal bromine’s stronger electron-withdrawing effect on the triazole ring .

- Experimental validation via kinetic studies (e.g., SNAr reactions with varying aryl halides) .

Methodological Resources

Recommended protocols for assessing thermal stability and decomposition kinetics:

- TGA/DSC : Heat at 10°C/min under N₂ to determine decomposition onset (>200°C for most triazoles) .

- Kissinger analysis : Calculate activation energy (Eₐ) from multiple heating rates .

- ARC (Accelerated Rate Calorimetry) : For explosive hazard assessment in energetic derivatives .

Q. How to design SAR studies for triazole derivatives targeting CNS disorders?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.